REACTION_CXSMILES
|
C(O[C:9]([C:11]1[CH:16]=[CH:15][C:14](COC(=O)C)=[CH:13][CH:12]=1)=[CH2:10])C1C=CC=CC=1.C(OC(C1C=CC=C([CH2:38][O:39][C:40](=[O:42])[CH3:41])C=1)=C)C1C=CC=CC=1.ClCC=CC1C=CC=CC=1.C>>[C:40]([O:39][CH2:38][CH:10]=[CH:9][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)(=[O:42])[CH3:41]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
α-Benzyloxy[4-(acetoxymethyl)styrene]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=C)C1=CC=C(C=C1)COC(C)=O
|
Name
|
α-Benzyloxy[3-(acetoxymethyl)styrene]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
|
Name
|
Formula II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
|
Name
|
alkoxystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
91
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:9]([C:11]1[CH:16]=[CH:15][C:14](COC(=O)C)=[CH:13][CH:12]=1)=[CH2:10])C1C=CC=CC=1.C(OC(C1C=CC=C([CH2:38][O:39][C:40](=[O:42])[CH3:41])C=1)=C)C1C=CC=CC=1.ClCC=CC1C=CC=CC=1.C>>[C:40]([O:39][CH2:38][CH:10]=[CH:9][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)(=[O:42])[CH3:41]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
α-Benzyloxy[4-(acetoxymethyl)styrene]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=C)C1=CC=C(C=C1)COC(C)=O
|
Name
|
α-Benzyloxy[3-(acetoxymethyl)styrene]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
|
Name
|
Formula II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
|
Name
|
alkoxystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
91
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |